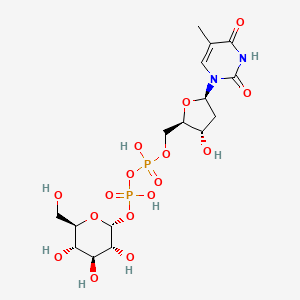

2'Deoxy-thymidine-5'-diphospho-alpha-D-glucose

説明

特性

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11+,12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYKRGRSMLTJNL-URARBOGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332067 | |

| Record name | TDP-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dTDP-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2196-62-5 | |

| Record name | TDP-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TDP-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TDP-glucose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XRK94HEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dTDP-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

RmlA-Catalyzed Thymidylyl Transfer

RmlA (EC 2.7.7.24) facilitates the reversible reaction:

Structural studies of Pseudomonas aeruginosa RmlA reveal a homotetrameric architecture with three functional subdomains: a sugar-binding domain, a dimerization domain, and a catalytic core. The enzyme positions dTTP and glucose 1-phosphate in proximity, enabling nucleophilic attack by the glucose 1-phosphate oxygen on the alpha-phosphate of dTTP. This mechanism ensures the retention of the alpha-configuration in the product.

Key Features of RmlA Catalysis

Enzyme Kinetics and Optimization

Kinetic parameters for RmlA homologs vary across species. For example, Saccharothrix syringae RmlA (Ss-RmlA) exhibits a of 98.60 μM for dTTP and a of 11.2 s⁻¹, indicating high catalytic efficiency. Optimization strategies include:

One-Pot Multi-Enzyme Systems

Recent advancements integrate RmlA with downstream enzymes (RmlB, RmlC, RmlD) to synthesize dTDP-L-rhamnose in a single reaction vessel. For instance, a four-enzyme system using Ss-RmlABCD achieved a 65% yield of dTDP-L-rhamnose from dTTP and glucose 1-phosphate. This approach minimizes intermediate purification and enhances scalability.

Reaction Scheme :

-

RmlA : Synthesizes dTDP-alpha-D-glucose.

-

RmlB : Dehydrates dTDP-glucose to dTDP-4-keto-6-deoxyglucose.

-

RmlC : Epimerizes the intermediate to dTDP-4-keto-rhamnose.

Chemical Synthesis Approaches

Chemical synthesis of dTDP-alpha-D-glucose is less common due to challenges in forming the pyrophosphate bond and maintaining stereochemistry. However, modular strategies inspired by nucleotide chemistry offer potential routes.

Phosphoramidite Coupling

A hypothetical route involves coupling thymidine 5'-monophosphate (TMP) with activated glucose 1-phosphate derivatives. For example:

-

Activation of TMP : Convert TMP to a phosphoramidite intermediate using 2-cyanoethyl--diisopropylchlorophosphoramidite.

-

Coupling with Glucose : React the activated TMP with a protected alpha-D-glucose 1-phosphate.

-

Oxidation and Deprotection : Oxidize the phosphite to phosphate and remove protecting groups under mild acidic conditions.

Challenges :

Solid-Phase Synthesis

Solid-phase methods using controlled pore glass (CPG) functionalized with thymidine could streamline synthesis:

-

Loading : Attach thymidine to CPG via a succinate linker.

-

Phosphorylation : Stepwise addition of phosphate groups using -phosphonate chemistry.

-

Glycosylation : Introduce a protected glucose moiety via glycosyl trichloroacetimidate activation.

Biotechnological Production and Applications

化学反応の分析

反応の種類: 2’デオキシチミジン-5’-ジホスホ-α-D-グルコースは、酸化、脱水、還元などのいくつかの種類の化学反応を起こします . これらの反応は、化合物をさまざまな中間体や生成物に変換する特定の酵素によって触媒されます。

一般的な試薬と条件: 2’デオキシチミジン-5’-ジホスホ-α-D-グルコースを含む反応で使用される一般的な試薬には、酸化剤、還元剤、脱水剤が含まれます。 反応条件には、通常、目的の変換を確保するために、制御されたpH、温度、および特定の酵素の存在が含まれます。

生成される主要な生成物: 2’デオキシチミジン-5’-ジホスホ-α-D-グルコースの反応から生成される主要な生成物には、dTDP-6-デオキシ-D-キシロ-4-ヘキシルロース、およびさまざまな糖の生合成に関与する他の中間体が含まれます .

科学的研究の応用

Overview

2'Deoxy-thymidine-5'-diphospho-alpha-D-glucose is a nucleotide sugar that plays a crucial role in various biochemical processes, particularly in the synthesis of polysaccharides and glycoconjugates. Its unique structure enables it to participate in enzymatic reactions that are vital for cellular functions, including those related to antibiotic resistance and metabolic disorders.

Enzymatic Reactions

The compound serves as a substrate for several enzymes, notably dTDP-glucose 4,6-dehydratase, which catalyzes the conversion of dTDP-glucose to dTDP-6-deoxy-D-xylo-4-hexulose. This reaction is significant in the biosynthesis of bacterial cell wall components, making it a target for antibiotic development. Understanding its role in these enzymatic pathways can provide insights into the mechanisms of antibiotic resistance and potential therapeutic interventions .

Glycogen Storage Diseases

Research has indicated that this compound may have implications in the study of glycogen storage diseases. These conditions arise from deficiencies in enzymes involved in glycogen metabolism, and this compound can be utilized to explore the biochemical pathways affected by these deficiencies.

Antibiotic Research

Due to its involvement in the biosynthesis of polysaccharides that form bacterial cell walls, this compound is being investigated as a potential target for new antibiotics. The unique properties of this compound allow researchers to design inhibitors that could disrupt bacterial growth by targeting this pathway .

Case Study 1: Mechanism of Action

A study focused on the mechanism of action of dTDP-glucose 4,6-dehydratase revealed that inhibiting this enzyme could lead to decreased synthesis of essential bacterial components. By utilizing this compound as a substrate, researchers were able to elucidate the enzyme's role and identify potential inhibitors that could serve as novel antibiotics .

Case Study 2: Glycogen Metabolism

In a comprehensive analysis of glycogen storage diseases, researchers employed this compound to study the pathways affected by enzyme deficiencies. The findings highlighted how manipulating this compound could restore metabolic balance in affected individuals, offering a pathway for therapeutic development .

作用機序

類似化合物の比較

類似化合物: 2’デオキシチミジン-5’-ジホスホ-α-D-グルコースに類似する化合物には、dTDP-グルコース、dTDP-ラムノース、dTDP-フコースなどの他のピリミジンヌクレオチド糖が含まれます.

独自性: 2’デオキシチミジン-5’-ジホスホ-α-D-グルコースを他の類似化合物と区別するものは、細菌細胞壁成分の生合成における特定の役割であり、抗生物質研究の貴重な標的となります. そのユニークな構造と反応性も、科学研究における独自の特性と用途に貢献しています。

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose with structurally or functionally related nucleotide sugars and derivatives.

Uridine Diphosphate Glucose (UDP-Glc)

- Structural Differences : UDP-Glc replaces thymidine with uridine, altering base specificity and hydrogen-bonding interactions. The glucose moiety remains in the alpha-D configuration .

- Functional Contrast: UDP-Glc is central to glycogen synthesis and glycosylation in eukaryotes, whereas 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose is primarily associated with bacterial pathways, such as rhamnose biosynthesis in M. tuberculosis .

- Hydrolysis Stability: UDP-Glc undergoes hydrolysis via an SN1 mechanism at pH 1–4, with a catalytic power (kcat/kuncat) estimated at 10<sup>11–13</sup> .

Adenosine Diphosphate Glucose (ADP-Glc)

- Biosynthetic Pathway : ADP-Glc is synthesized from glucose 1-phosphate and ATP via glucose 1-phosphate adenylyltransferase, whereas 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose derives from thymidine and glucose 1-phosphate through thymidylyltransferase activity .

- Biological Role: ADP-Glc is a precursor for starch and bacterial glucans, while 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose is implicated in pathways critical for M. tuberculosis survival, such as dTDP-rhamnose production .

Thymidine-5'-Triphosphate (dTTP)

- Phosphorylation State : dTTP contains three phosphate groups, enabling roles in DNA synthesis. In contrast, 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose’s diphosphate group facilitates sugar transfer reactions.

- Enzyme Interactions : Both compounds bind glucose-1-phosphate thymidylyltransferase, but dTTP’s binding mode (observed in crystal structures) involves interactions with the enzyme’s nucleotide-binding motif, whereas 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose likely competes with dTTP in catalytic sites .

2'-Deoxy-thymidine-beta-l-rhamnose

- Sugar Configuration: The beta-L-rhamnose moiety in this compound alters enzyme specificity compared to the alpha-D-glucose in 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose.

- Therapeutic Potential: Both compounds inhibit M. tuberculosis enzymes, but 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose exhibits superior binding energy (−10.1 kcal/mol vs. −7.2–−8.5 kcal/mol for others), highlighting its prioritization in drug development .

Data Tables

Table 1: Comparative Binding Affinities with M. tuberculosis Targets

Table 2: Structural and Functional Attributes

| Attribute | 2'-Deoxy-thymidine-5'-diphospho-alpha-D-glucose | UDP-Glc | ADP-Glc |

|---|---|---|---|

| Sugar Configuration | Alpha-D-glucose | Alpha-D-glucose | Alpha-D-glucose |

| Base | Thymidine | Uridine | Adenosine |

| Primary Pathway | Nucleotide sugar metabolism (bacterial) | Glycogen synthesis | Starch synthesis |

| Hydrolysis Mechanism | Not fully characterized | SN1 | SN1 |

生物活性

2'Deoxy-thymidine-5'-diphospho-alpha-D-glucose (dTDP-glucose) is a nucleotide sugar that plays a critical role in various biological processes, particularly in the biosynthesis of polysaccharides and glycoproteins. This article explores its biological activity, mechanisms of action, and relevance in research and therapeutic applications.

- Molecular Formula : CHNOP

- Molecular Weight : 564.3 g/mol

- CAS Number : 2196-62-5

dTDP-glucose serves as a substrate for several enzymatic reactions, particularly in the synthesis of polysaccharides in bacteria. The compound is primarily involved in:

- Glycosylation Reactions : It acts as a donor of glucose residues in the formation of glycosidic bonds.

- Biosynthesis of Bacterial Cell Walls : It is crucial for synthesizing components like peptidoglycan, which is essential for bacterial structural integrity.

The enzymatic conversion of dTDP-glucose to other derivatives, such as dTDP-6-deoxy-D-xylo-4-hexulose, is facilitated by enzymes like dTDP-glucose 4,6-dehydratase, which catalyzes a series of oxidation and reduction reactions .

Enzymatic Functions

dTDP-glucose is known to participate in various biochemical pathways:

- Substrate for Glycosyltransferases : These enzymes utilize dTDP-glucose to transfer glucose units to acceptor molecules, forming glycosidic bonds.

- Role in Antibiotic Resistance : Certain bacteria utilize dTDP-glucose to synthesize polysaccharides that contribute to biofilm formation and antibiotic resistance .

Case Studies and Research Findings

- Antibacterial Applications : Research has shown that inhibiting the enzymes involved in dTDP-glucose metabolism can lead to reduced virulence in pathogens such as Streptococcus pneumoniae. This highlights its potential as a target for novel antibiotics .

- Metabolic Pathway Analysis : Studies utilizing isotopic labeling have traced the incorporation of dTDP-glucose into polysaccharide structures, demonstrating its pivotal role in carbohydrate metabolism .

- Therapeutic Implications : Investigations into the modulation of dTDP-glucose levels have indicated potential therapeutic strategies for treating metabolic disorders related to glycosylation defects .

Comparative Analysis with Similar Compounds

| Compound Name | Role | Unique Features |

|---|---|---|

| dTDP-glucose | Nucleotide sugar donor | Essential for bacterial cell wall synthesis |

| dTDP-rhamnose | Donor for rhamnose-containing polysaccharides | Involved in plant and bacterial glycosylation |

| dTDP-fucose | Donor for fucosylation | Important for mammalian cell interactions |

Future Directions

Research on dTDP-glucose continues to evolve, with potential future studies focusing on:

- Biotechnological Applications : Exploring its use in engineered microorganisms for the production of complex carbohydrates.

- Drug Development : Investigating inhibitors of dTDP-glucose biosynthesis as novel antimicrobial agents.

Q & A

Q. What are the primary methodologies for synthesizing and detecting 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose in nucleotide sugar analysis?

Synthesis typically involves enzymatic or chemical phosphorylation of thymidine derivatives. For detection, mixed-phase weak anion-exchange/reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) is employed to separate and quantify nucleotide sugars, including 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose. This method achieves semi-quantitative analysis with high sensitivity, enabling the study of glycosylation disorders . Synthetic standards are critical for calibration, and protocols require rigorous optimization of buffer systems (e.g., ammonium acetate/acetic acid) to resolve structurally similar compounds .

Q. How is 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose utilized in metabolic pathway studies?

The compound serves as a precursor in bacterial carbohydrate biosynthesis, particularly in the rhamnose pathway of Mycobacterium tuberculosis. Enzymes like glucose-1-phosphate thymidylyltransferase catalyze its formation from glucose-1-phosphate and thymidine triphosphate (TTP). Its downstream conversion to dTDP-rhamnose is essential for cell wall biosynthesis, making it a marker for studying bacterial metabolic flux . Researchers use isotopically labeled analogs (e.g., -labeled derivatives) to track incorporation into macromolecules via autoradiography .

Q. What experimental controls are critical when studying the stability of 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose in vitro?

Controlled pH (neutral to slightly acidic), temperature (4°C for storage), and chelating agents (e.g., EDTA) are necessary to prevent hydrolysis. Kinetic studies using nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC) monitor degradation rates. Parallel assays with uridine diphosphate glucose (UDP-glucose) as a reference help distinguish compound-specific instability from general nucleotide sugar degradation .

Advanced Research Questions

Q. How can molecular docking elucidate the binding mechanisms of 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose with target enzymes?

Docking tools like AutoDock Vina predict binding affinities and interaction modes. For example, the compound exhibits a binding energy of with glucose-1-phosphate thymidylyltransferase, forming hydrogen bonds with active-site residues (e.g., Arg-144, Asp-237) critical for catalysis. Advanced protocols include molecular dynamics simulations to assess conformational stability and free-energy perturbation calculations to validate docking scores .

Q. How should researchers address contradictions in binding data between 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose and non-canonical targets?

In cases where binding energies vary (e.g., with DNA response regulators vs. with thymidylyltransferase), validate results using orthogonal methods:

Q. What strategies optimize the use of 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose in autoradiography for cerebral glucose utilization studies?

Key steps include:

- Intravenous administration of -labeled analogs in animal models (e.g., rats).

- Precise arterial plasma sampling to measure tracer kinetics over 30–45 minutes.

- Rapid freezing of brain tissue in liquid nitrogen to preserve spatial distribution.

- Quantitative autoradiography with calibration curves correlating radioactivity to local glucose consumption rates.

Contradictory data from anesthesia vs. conscious states require normalization to baseline cerebral blood flow measurements .

Q. How does 2'-deoxy-thymidine-5'-diphospho-alpha-D-glucose contribute to drug resistance studies in Mycobacterium tuberculosis?

Comparative genomics of 150 M. tuberculosis strains identified the compound’s target, glucose-1-phosphate thymidylyltransferase, as a conserved core protein. CRISPR interference (CRISPRi) knockdowns reduce bacterial viability, confirming essentiality. Resistance mutations (e.g., in the thymidylyltransferase active site) are screened via whole-genome sequencing of drug-treated cultures. Synergistic effects with existing drugs (e.g., isoniazid) are tested using checkerboard assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。